4-(4-Oxocyclohexyl)phenyl acetate
Overview
Description
4-(4-Oxocyclohexyl)phenyl acetate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a cyclohexanone ring substituted with a phenyl acetate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxocyclohexyl)phenyl acetate typically involves the esterification of 4-(4-hydroxyphenyl)cyclohexanone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxocyclohexyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
4-(4-Oxocyclohexyl)phenyl acetate is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Oxocyclohexyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)cyclohexanone: A precursor in the synthesis of 4-(4-Oxocyclohexyl)phenyl acetate.
Cyclohexanone: A simpler analog with similar structural features.
Phenyl acetate: Shares the phenyl acetate functional group but lacks the cyclohexanone ring.
Uniqueness
This compound is unique due to the combination of the cyclohexanone ring and the phenyl acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
4-(4-Oxocyclohexyl)phenyl acetate, also known by its CAS number 156139-91-2, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl group attached to a cyclohexyl moiety with a ketone functional group. This unique arrangement contributes to its interaction with biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenyl acetate have been studied for their ability to induce apoptosis in cancer cells. A study on related compounds demonstrated that certain derivatives could inhibit tumor growth effectively in xenograft models, showcasing their potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted the effectiveness of related cyclohexyl derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to cancer progression and microbial survival.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted in related studies, which could be a critical pathway for its anticancer effects.
- Interaction with Cellular Receptors : The structure suggests potential interactions with cellular receptors that modulate various signaling pathways.
Case Studies and Experimental Data
A series of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics, which are essential for effective drug development.
Properties
IUPAC Name |
[4-(4-oxocyclohexyl)phenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(15)17-14-8-4-12(5-9-14)11-2-6-13(16)7-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPGEXBLBNKAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.